

# Technical Whitepaper: 1-(2-Iodoethyl)-4-octylbenzene (CAS: 162358-07-8)

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## Compound of Interest

Compound Name: 1-(2-Iodoethyl)-4-octylbenzene

Cat. No.: B019508

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## Introduction

**1-(2-Iodoethyl)-4-octylbenzene** is a key organic compound primarily utilized as a crucial intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis.[1][2] Its chemical structure, characterized by a long alkyl chain on a benzene ring with an iodoethyl group, makes it a valuable building block in multi-step organic syntheses. This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.

## Chemical and Physical Properties

**1-(2-Iodoethyl)-4-octylbenzene** is typically a colorless to pale yellow oil at room temperature. [2][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-(2-Iodoethyl)-4-octylbenzene**

Property	Value	Reference(s)
CAS Number	162358-07-8	[4]
Molecular Formula	C <sub>16</sub> H <sub>25</sub> I	[4]
Molecular Weight	344.28 g/mol	[4]
Appearance	Oil	[5]
Boiling Point	367.9 ± 21.0 °C at 760 mmHg	[5]
Density	1.261 g/cm <sup>3</sup>	[5]
Flash Point	152.8 °C	[5]
Storage Temperature	Room Temperature or 2-8°C	[2][3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[2]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-(2-Iodoethyl)-4-octylbenzene**. While raw spectral data is proprietary to manufacturers, the expected analytical techniques and general findings are summarized in Table 2.

Table 2: Spectroscopic Data for **1-(2-Iodoethyl)-4-octylbenzene**

Analysis Technique	Expected Observations	Reference(s)
$^1\text{H}$ -NMR (400 MHz)	Signals corresponding to the aromatic protons of the octyl-substituted benzene ring, the methylene protons of the iodoethyl group, and the protons of the octyl chain.	[4]
$^{13}\text{C}$ -NMR	Resonances for the carbon atoms of the benzene ring, the iodoethyl group, and the octyl chain.	[3]
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound.	[4]
FTIR Spectroscopy	Characteristic absorption bands for C-H stretching and bending of the alkyl and aromatic groups, and C-I stretching.	[3]

## Synthesis of 1-(2-Iodoethyl)-4-octylbenzene

The most commonly cited method for the synthesis of **1-(2-Iodoethyl)-4-octylbenzene** is the nucleophilic substitution of a mesylate precursor with sodium iodide.

## Experimental Protocol

This protocol is based on a known synthetic route.[2]

Objective: To synthesize **1-(2-Iodoethyl)-4-octylbenzene** from 4-octylphenethyl methanesulfonate.

Materials:

- 4-Octylphenethyl methanesulfonate (70 g)

- Sodium iodide (133 g)
- Anhydrous tetrahydrofuran (THF) (500 mL)
- Ethyl acetate (500 mL)
- Water (300 mL)
- Aqueous sodium thiosulfate solution
- Sodium sulfate

Equipment:

- 1 L single neck round-bottom flask
- Calcium chloride drying tube
- Magnetic stirrer
- Rotary evaporator
- Separatory funnel

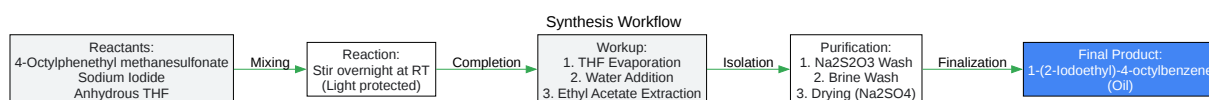
Procedure:

- In a 1 L round-bottom flask, dissolve 70 g of 4-octylphenethyl methanesulfonate in 500 mL of anhydrous THF.
- Protect the reaction from light and moisture by fitting a calcium chloride drying tube and covering the flask.
- Stir the mixture for 10 minutes at room temperature.
- Add 133 g of sodium iodide to the solution.
- Continue stirring the reaction mixture overnight at room temperature.
- After the reaction is complete, remove the THF by vacuum evaporation.

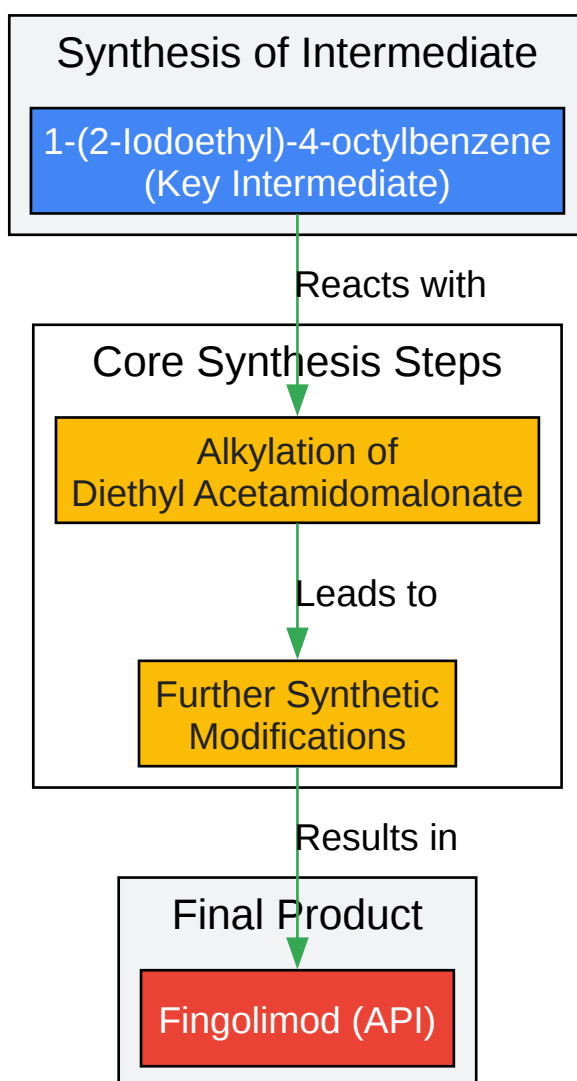
- Dissolve the residue in 300 mL of water and transfer it to a separatory funnel.
- Extract the aqueous layer twice with 250 mL of ethyl acetate.
- Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, **1-(2-Iodoethyl)-4-octylbenzene**, as an oil.

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1-(2-Iodoethyl)-4-octylbenzene**.



## Role in Fingolimod Synthesis



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